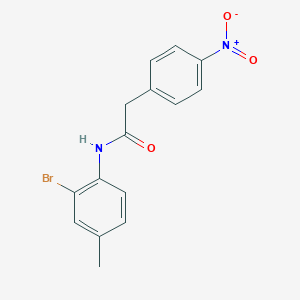![molecular formula C27H22N2O6 B329630 4-[4-{(Z)-1-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B329630.png)
4-[4-{(Z)-1-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-{(Z)-1-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyloxy group, an ethoxybenzylidene moiety, and a pyrazolyl benzoic acid core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 4-[4-{(Z)-1-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzoyloxy group: This can be achieved through the esterification of benzoic acid with benzoyl chloride in the presence of a base such as pyridine.
Synthesis of the ethoxybenzylidene moiety: This step involves the condensation of 3-ethoxybenzaldehyde with an appropriate ketone or aldehyde under acidic or basic conditions.
Construction of the pyrazolyl core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.
Final coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the synthesis.
Chemical Reactions Analysis
4-[4-{(Z)-1-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or ethoxy groups, using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger molecular structures.
Scientific Research Applications
4-[4-{(Z)-1-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, as well as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-{(Z)-1-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
4-[4-{(Z)-1-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can be compared with similar compounds, such as:
4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-{4-[4-(benzoyloxy)-3-propoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid: Similar structure but with a propoxy group instead of an ethoxy group.
4-{4-[4-(benzoyloxy)-3-butoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid: Similar structure but with a butoxy group instead of an ethoxy group.
These comparisons highlight the uniqueness of the ethoxy group in the target compound, which may influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H22N2O6 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[(4Z)-4-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C27H22N2O6/c1-3-34-24-16-18(9-14-23(24)35-27(33)20-7-5-4-6-8-20)15-22-17(2)28-29(25(22)30)21-12-10-19(11-13-21)26(31)32/h4-16H,3H2,1-2H3,(H,31,32)/b22-15- |
InChI Key |
DDSXUOGVNAWSAY-JCMHNJIXSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OC(=O)C4=CC=CC=C4 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


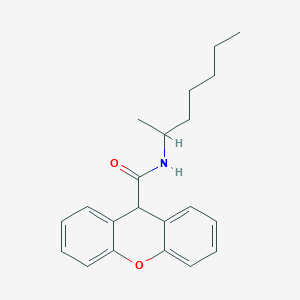
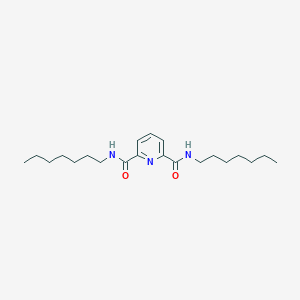
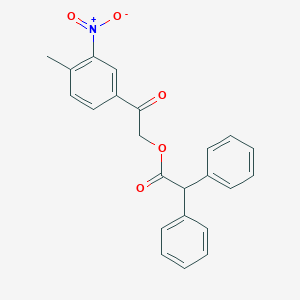
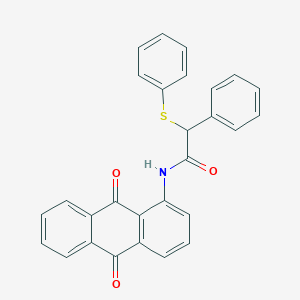
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329555.png)
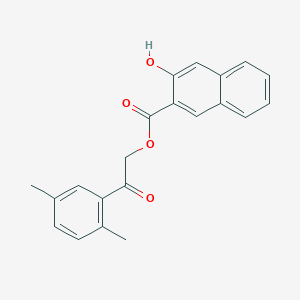
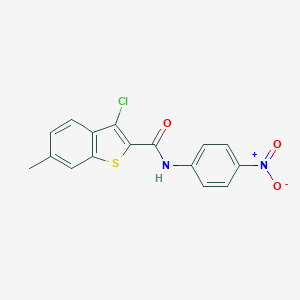
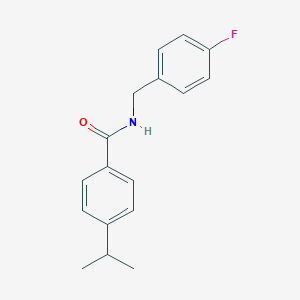
![Butyl 4-({4-[4-(butoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B329564.png)
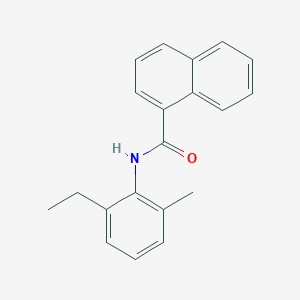
![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B329567.png)

![N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide](/img/structure/B329569.png)
